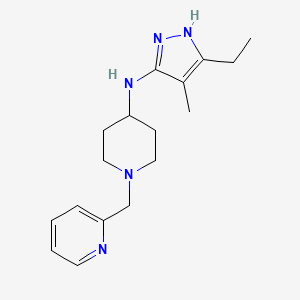![molecular formula C15H10F3N3 B3805395 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine](/img/structure/B3805395.png)
2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine
Descripción general
Descripción
2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine is a chemical compound that has been widely used in scientific research for its unique properties. It is a heterocyclic compound that contains a pyrazole ring and a pyridine ring.
Mecanismo De Acción
The mechanism of action of 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine is not fully understood. However, it has been suggested that it acts by inhibiting the activity of certain enzymes and signaling pathways involved in inflammation and cancer. It has also been found to interact with DNA and RNA, leading to changes in gene expression.
Biochemical and physiological effects:
2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine has been found to have both biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6). It has also been found to induce apoptosis (programmed cell death) in cancer cells. In addition, it has been shown to have antioxidant properties and to protect against oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine in lab experiments is its versatility. It can be used in a wide range of applications, from drug discovery to chemical biology. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.
Direcciones Futuras
There are several future directions for research on 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine. One direction is to investigate its potential as a therapeutic agent for various diseases such as cancer and inflammatory disorders. Another direction is to explore its use as a fluorescent probe for the detection of other biomolecules. Additionally, further studies are needed to fully understand its mechanism of action and to optimize its properties for specific applications.
Conclusion:
In conclusion, 2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine is a versatile compound that has been widely used in scientific research. Its unique properties make it a valuable tool for drug discovery, medicinal chemistry, and chemical biology. Further research is needed to fully understand its potential as a therapeutic agent and to optimize its properties for specific applications.
Aplicaciones Científicas De Investigación
2-[3-(1H-pyrazol-3-yl)phenyl]-5-(trifluoromethyl)pyridine has been used in various scientific research applications such as drug discovery, medicinal chemistry, and chemical biology. It has been found to possess anti-inflammatory, antiproliferative, and anticancer activities. It has also been used as a fluorescent probe for the detection of metal ions and as a ligand for the synthesis of metal complexes.
Propiedades
IUPAC Name |
2-[3-(1H-pyrazol-5-yl)phenyl]-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10F3N3/c16-15(17,18)12-4-5-13(19-9-12)10-2-1-3-11(8-10)14-6-7-20-21-14/h1-9H,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUGDYQFEGWITN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=NC=C(C=C2)C(F)(F)F)C3=CC=NN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10F3N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3'-{[1-(methoxymethyl)cyclopropyl]methyl}-1-methyl-5'-phenyl-1H,3'H-2,4'-biimidazole](/img/structure/B3805314.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[(2,2-dimethyl-4-oxo-3,4-dihydro-2H-pyran-6-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B3805320.png)
![N-[(8-methoxyquinolin-5-yl)methyl]-N-methyl-5-[(4H-1,2,4-triazol-3-ylthio)methyl]-2-furamide](/img/structure/B3805325.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)ethyl]-2-(3-oxo-2,3-dihydro-1H-isoindol-1-yl)acetamide](/img/structure/B3805335.png)
![N-[5-methyl-2-(pentanoylamino)phenyl]quinoxaline-5-carboxamide](/img/structure/B3805340.png)
![N-[(2S*,4R*,6S*)-2-(2,1,3-benzoxadiazol-5-yl)-6-ethyltetrahydro-2H-pyran-4-yl]benzamide](/img/structure/B3805343.png)
![N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N,3-dimethyl-4-oxo-3,4-dihydro-1-phthalazinecarboxamide trifluoroacetate](/img/structure/B3805348.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole-3-carboxamide](/img/structure/B3805357.png)
![1-[4-({[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]amino}methyl)-2-methoxyphenoxy]-3-(4-morpholinyl)-2-propanol](/img/structure/B3805364.png)
![2-[1-(2-{[2-(4-chlorophenyl)ethyl]amino}-2-oxoethyl)-3-oxopiperazin-2-yl]-N-methylacetamide](/img/structure/B3805366.png)
![N-({1-[2-(2-furyl)benzyl]-3-piperidinyl}methyl)-1-phenylmethanesulfonamide](/img/structure/B3805373.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-(4,5,6,7-tetrahydro-1-benzothien-3-ylmethyl)acetamide](/img/structure/B3805375.png)
amino]methyl}-6-methoxyphenol](/img/structure/B3805378.png)
